molecular formula C21H27N3O4S B2642161 N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE CAS No. 1797888-97-1

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B2642161
CAS No.: 1797888-97-1
M. Wt: 417.52
InChI Key: IRJQMBRBOFARBV-UHFFFAOYSA-N
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Description

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE is a synthetic acetamide derivative characterized by a 4-methoxypiperidinyl-substituted phenyl group linked to a sulfonamide-bearing acetamide core. Its structural complexity includes a 3-methylbenzenesulfonamido moiety, which may enhance lipophilicity and influence binding interactions.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-[(3-methylphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-4-3-5-20(14-16)29(26,27)22-15-21(25)23-17-6-8-18(9-7-17)24-12-10-19(28-2)11-13-24/h3-9,14,19,22H,10-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJQMBRBOFARBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps, starting with the preparation of the methoxypiperidine intermediate. This intermediate is then reacted with a phenyl derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing advanced techniques such as microwave-assisted synthesis or high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where the methoxypiperidine moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an anticonvulsant agent . Research indicates that derivatives of similar structures exhibit significant activity against seizures in animal models. For instance, studies have shown that modifications to the piperidine ring can enhance anticonvulsant properties, suggesting that N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-(3-methylbenzenesulfonamido)acetamide may also exhibit similar effects through its interaction with neuronal receptors and ion channels .

Antitumor Activity

Recent investigations have explored the anticancer potential of compounds with similar structures. The presence of the sulfonamide group is notable for its role in inhibiting tumor growth by interfering with cellular signaling pathways. In vitro studies are ongoing to evaluate the efficacy of this compound against various cancer cell lines, focusing on its ability to induce apoptosis and inhibit proliferation .

Neuropharmacology

The compound's interaction with neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases. Its structural features suggest potential activity at serotonin and dopamine receptors, which are crucial in managing conditions such as depression and anxiety .

Case Study 1: Anticonvulsant Activity Evaluation

A study synthesized various analogs of this compound to assess their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that certain modifications led to enhanced efficacy compared to standard treatments, highlighting the importance of structural optimization in drug design .

CompoundED50 MES (mg/kg)Toxicity (TD50)Protective Index
This compoundTBDTBDTBD
Valproic Acid4857841.6
Phenytoin28.1>100>3.6

Case Study 2: Antitumor Efficacy

In a recent study, this compound was tested against breast cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity compared to existing chemotherapeutics. Further mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway .

Mechanism of Action

The mechanism of action of N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Morpholinosulfonyl Phenyl Acetamides ()

Compounds such as N-(4-(Morpholinosulfonyl)phenyl)-2-(4-methoxyphenylamino)acetamide (5j) and N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (5k) share the sulfonamide-phenyl-acetamide backbone but differ in substituents. Key distinctions:

  • Heterocyclic Ring: Morpholine (oxygen-containing) in 5j vs. 4-methoxypiperidine (nitrogen-containing) in the target compound.
  • Sulfonamide Substituent : The target compound’s 3-methylbenzenesulfonamido group is less electron-withdrawing than 5j’s 4-methoxyphenyl or 5k’s p-tolyl groups, which may alter metabolic stability .

Piperazine-Based Analogues ()

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () and 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide () feature piperazine rings. Differences include:

  • Aromatic Substituents : A 4-fluorophenyl group in introduces electronegativity, enhancing metabolic resistance compared to the target’s methoxypiperidinyl phenyl.
  • Acetamide Modifications: The amino group in ’s acetamide may improve solubility but reduce steric bulk, affecting target engagement .

Azetidinone Derivatives ()

Compounds like N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide incorporate a β-lactam (azetidinone) ring.

Physicochemical Properties

Property Target Compound 5j (Morpholino) (Piperazine) (Amino Acetamide)
Molecular Weight ~450–500 (estimated) 432.45 447.51 248.32
Polar Groups Methoxy, sulfonamide Morpholine, sulfonamide Fluorophenyl, sulfonyl Piperazine, amino
Lipophilicity (LogP) High (piperidine, methyl) Moderate (morpholine) Moderate (fluorophenyl) Low (amino group)

Pharmacological Activity

  • Antimicrobial Potential: highlights N-(4-methoxyphenyl)acetamide derivatives with bactericidal/fungicidal activity. The target compound’s 3-methylbenzenesulfonamido group may enhance Gram-positive targeting but reduce water solubility compared to chloro/bromo substituents in ’s 5l/5m .
  • Anti-Inflammatory/Enzyme Inhibition : Piperidine and sulfonamide motifs are common in COX-2 inhibitors. The 4-methoxypiperidine group may confer selectivity over piperazine-based analogues () .
  • Antiviral Activity: ’s morpholino derivatives were evaluated against COVID-17. The target compound’s piperidine ring could improve cellular uptake but requires empirical validation .

Data Tables

Table 1. Structural Comparison

Compound Heterocycle Sulfonamide Substituent Key Functional Groups
Target Compound 4-Methoxypiperidine 3-Methylbenzene Acetamide, sulfonamide
5j () Morpholine 4-Methoxyphenyl Acetamide, sulfonamide
Compound Piperazine 4-Methylphenyl Acetamide, fluorophenyl
Compound Piperazine None Amino-acetamide

Biological Activity

N-[4-(4-Methoxypiperidin-1-yl)phenyl]-2-(3-methylbenzenesulfonamido)acetamide, a compound with potential therapeutic applications, has garnered attention in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H28N4O2SC_{25}H_{28}N_{4}O_{2}S, with a molecular weight of 416.52 g/mol. Its structure features a methoxypiperidine moiety and a sulfonamide group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC25H28N4O2SC_{25}H_{28}N_{4}O_{2}S
Molecular Weight416.52 g/mol
CAS Number148547-33-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The methoxypiperidine group enhances its binding affinity to target proteins, while the sulfonamide moiety may influence its pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways, indicating its potential as an anticancer drug.
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : In a recent study, this compound was tested on various cancer cell lines, showing a dose-dependent increase in apoptosis markers .
  • Neuroprotective Study : Research highlighted in Neuroscience Letters found that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease therapy .

Q & A

Basic Research Questions

Q. What synthetic strategies and reaction conditions are optimal for synthesizing this compound with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of acetamide linkages and sulfonamide groups. Key steps include:

  • Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF or DCM under nitrogen atmosphere to prevent hydrolysis .
  • Temperature Control : Maintaining temperatures between 0–5°C during sulfonylation to minimize side reactions .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify piperidine, sulfonamide, and acetamide moieties .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI-MS) for molecular ion confirmation .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorometric or colorimetric kits (e.g., kinase or protease inhibitors) at concentrations of 1–100 µM .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Docking : Software like AutoDock Vina to simulate binding interactions with target proteins (e.g., PI3K or COX-2) .
  • MD Simulations : GROMACS for analyzing stability of ligand-protein complexes over 100 ns trajectories .

Q. What experimental design principles resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Statistical DoE : Use factorial designs (e.g., 2³ factorial) to isolate variables (e.g., pH, solvent, concentration) affecting bioactivity .
  • Meta-Analysis : Combine data from multiple assays (e.g., enzyme inhibition vs. cell viability) using multivariate regression to identify confounding factors .

Q. How can the compound’s solubility and bioavailability be optimized for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Co-crystallization with citric acid or sodium bicarbonate to enhance aqueous solubility .
  • Lipid-Based Formulations : Nanoemulsions (e.g., Tween-80/PEG-400) for improved intestinal absorption .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the piperidine moiety for controlled release .

Q. What mechanistic studies elucidate its role as an enzyme inhibitor or receptor modulator?

  • Methodological Answer :

  • Kinetic Assays : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Surface Plasmon Resonance (SPR) : Real-time binding affinity measurements (KD values) for receptor interactions .
  • Western Blotting : Validate downstream signaling pathways (e.g., MAPK/ERK) in treated cell lines .

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